

Application Notes and Protocols for Rha-PEG3-SMCC Antibody Conjugation

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Compound of Interest

Compound Name: *Rha-PEG3-SMCC*

Cat. No.: *B12418815*

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Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. **Rha-PEG3-SMCC** is a novel, heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. This linker incorporates three key elements:

- Rhamnose (Rha): A deoxy hexose sugar that can be used for targeting or to modulate the immune response. Rhamnose glycoconjugates have been shown to recruit endogenous anti-carbohydrate antibodies, potentially enhancing effector functions like complement-dependent cytotoxicity (CDC).[1][2][3][4][5]
- Polyethylene Glycol (PEG3): A short PEG chain that enhances the solubility, stability, and pharmacokinetic properties of the ADC.[6][7][8] The PEG linker can also create a protective shield around the payload, reducing aggregation and immunogenicity.[8]
- Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used crosslinker that facilitates the covalent attachment of the linker to the antibody. The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amines, while the maleimide end reacts with sulfhydryl groups.[9][10]

This document provides a detailed protocol for the site-specific conjugation of a drug payload to an antibody using a chemoenzymatic approach involving the **Rha-PEG3-SMCC** linker.

Principle of the Method

This protocol utilizes a chemoenzymatic strategy for site-specific antibody conjugation. This method involves the enzymatic modification of the antibody's N-linked glycans in the Fc region to introduce a unique chemical handle for the subsequent attachment of the **Rha-PEG3-SMCC** linker-payload.[11][12][13][14][15][16][17] This approach ensures a homogenous drug-to-antibody ratio (DAR) and preserves the integrity of the antigen-binding sites.

The overall workflow is as follows:

- Antibody Glycan Remodeling: The native heterogeneous N-glycans on the antibody's Fc region are first trimmed using an endoglycosidase.
- Enzymatic Incorporation of a "Click" Handle: A modified sugar nucleotide containing a bioorthogonal "click" chemistry handle (e.g., an azide) is then enzymatically attached to the trimmed glycan using a specific glycosyltransferase.
- Linker-Payload Preparation: The **Rha-PEG3-SMCC** linker is reacted with the drug payload to form a reactive intermediate.
- Antibody-Linker Conjugation: The azide-modified antibody is reacted with the alkyne-functionalized **Rha-PEG3-SMCC**-payload via a copper-free click chemistry reaction.
- Purification and Characterization: The resulting ADC is purified and characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

Table 1: Representative Quantitative Data for Rha-PEG3-SMCC Antibody Conjugation

Parameter	Result	Method	Reference
Conjugation Efficiency			
Antibody Recovery	> 90%	Size Exclusion Chromatography (SEC)	[14]
Linker-Payload Incorporation	> 95%	Hydrophobic Interaction Chromatography (HIC)	[18]
Drug-to-Antibody Ratio (DAR)			
Average DAR	1.8 - 2.0	HIC-UV, LC-MS	[18] [19] [20]
Homogeneity (DAR2 species)	> 95%	HIC-UV	[19] [20]
Stability			
In Vitro Plasma Stability (Human, 7 days)	> 95% ADC remaining	ELISA, LC-MS	[18] [21]
Thermal Stability (T _m)	Minimal change from native antibody	Differential Scanning Calorimetry (DSC)	[21]

Experimental Protocols

Materials and Reagents

- Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
- Endoglycosidase (e.g., EndoS2)
- Galactosyltransferase (e.g., β -1,4-GaIT1 Y289L mutant)
- UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

- **Rha-PEG3-SMCC** linker
- Drug payload with a suitable reactive group (e.g., a thiol for reaction with the maleimide)
- DBCO-functionalized payload (for click chemistry)
- Reaction buffers (e.g., Tris, PBS)
- Reducing agent (e.g., TCEP)
- Quenching reagent (e.g., N-acetyl cysteine)
- Purification columns (e.g., SEC, HIC)
- Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC/UPLC system, Mass Spectrometer)

Part 1: Chemoenzymatic Modification of the Antibody

This part of the protocol describes the site-specific introduction of an azide handle onto the antibody's Fc glycans.

- Deglycosylation of the Antibody:
 - Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
 - Add EndoS2 to the antibody solution at an enzyme-to-antibody ratio of 1:100 (w/w).
 - Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
 - Monitor the deglycosylation process by SDS-PAGE or LC-MS analysis.
- Enzymatic Incorporation of the Azide Handle:
 - To the deglycosylated antibody solution, add UDP-GalNAz to a final concentration of 1-5 mM.

- Add the galactosyltransferase (β -1,4-GaIT1 Y289L) to a final concentration of 0.1-0.5 mg/mL.
- Incubate the reaction at 30°C for 12-24 hours with gentle agitation.
- Purify the azide-modified antibody using a suitable method, such as protein A affinity chromatography or size exclusion chromatography (SEC), to remove the enzymes and excess reagents.

Part 2: Preparation of the Rha-PEG3-SMCC-Payload Conjugate

This part of the protocol describes the conjugation of the drug payload to the **Rha-PEG3-SMCC** linker. This example assumes the payload has a thiol group for reaction with the maleimide of SMCC.

- Dissolve the **Rha-PEG3-SMCC** linker in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
- Dissolve the thiol-containing drug payload in a suitable solvent.
- React the linker and payload:
 - In a reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5), combine the **Rha-PEG3-SMCC** linker and the drug payload at a molar ratio of 1.1:1 (linker:payload).
 - Incubate the reaction at room temperature for 1-2 hours.
 - The resulting **Rha-PEG3-SMCC**-payload conjugate can be used in the next step, often without further purification if the reaction goes to completion.

Part 3: Antibody-Linker Conjugation via Click Chemistry

This part of the protocol describes the final conjugation of the **Rha-PEG3-SMCC**-payload to the azide-modified antibody. This requires the payload to be functionalized with a DBCO group for copper-free click chemistry.

- Prepare the azide-modified antibody at a concentration of 2-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).
- Add the DBCO-functionalized **Rha-PEG3-SMCC**-payload to the antibody solution at a 3-5 fold molar excess.
- Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.
- Monitor the conjugation reaction by HIC-HPLC or LC-MS to determine the formation of the ADC and the consumption of the starting materials.
- Purify the final ADC using SEC to remove any unreacted linker-payload and other small molecules.

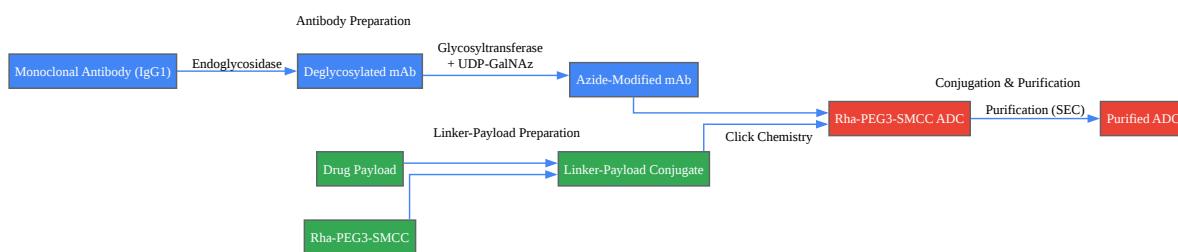
Part 4: Characterization of the **Rha-PEG3-SMCC** ADC

- Determination of Drug-to-Antibody Ratio (DAR):
 - UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law.
 - Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR and the distribution of different drug-loaded species.
- Analysis of Purity and Aggregation:
 - Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect any aggregation.
 - SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the linker-payload.

- Assessment of Stability:

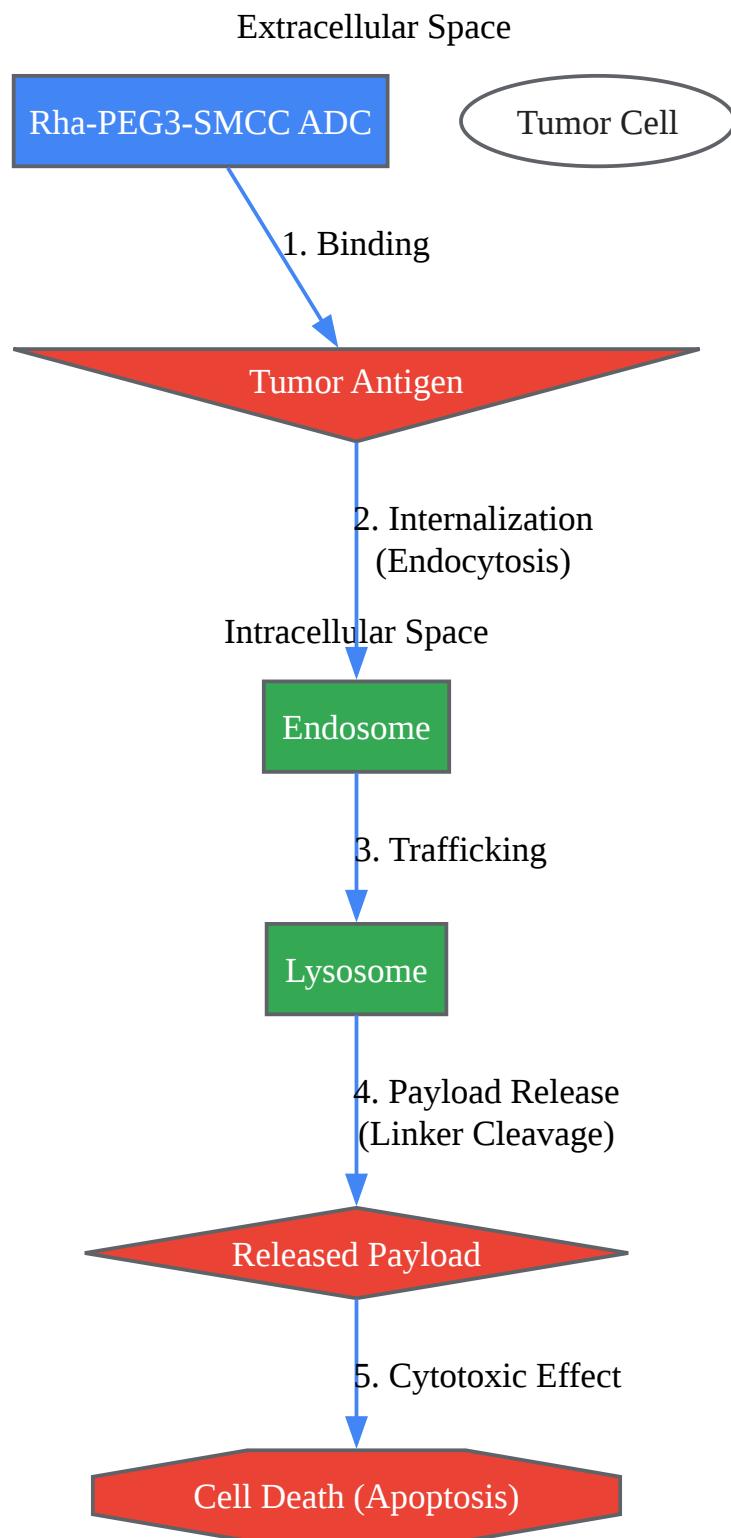
- In Vitro Plasma Stability: Incubate the ADC in human or animal plasma at 37°C for a defined period (e.g., 7 days) and analyze the stability of the conjugate by ELISA or LC-MS to measure the amount of intact ADC remaining.
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine the melting temperature (T_m) of the ADC and compare it to the unconjugated antibody to assess if the conjugation process has affected its structural stability.

Visualizations



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Caption: Experimental workflow for **Rha-PEG3-SMCC** antibody conjugation.



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Caption: General mechanism of action for an antibody-drug conjugate.[22][23][24][25][26]

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